molecular formula C15H18N2O3S B2655745 methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate CAS No. 848369-55-1

methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate

Cat. No.: B2655745
CAS No.: 848369-55-1
M. Wt: 306.38
InChI Key: DLRPJYDZCKNGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is a quinazolinone derivative characterized by a sulfur-containing mercapto group (-SH) at position 2, a ketone at position 4, and a hexanoate methyl ester side chain. This compound’s quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-20-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPJYDZCKNGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate typically involves multi-step organic reactions. One possible route could start with the formation of the quinazolinone core, followed by the introduction of the mercapto group and the esterification of the hexanoate side chain. Common reagents and conditions might include:

    Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Mercapto Group: Thiolation reactions using thiolating agents such as thiourea or mercaptoacetic acid.

    Esterification: Reaction of the carboxylic acid with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, in the presence of acid or base catalysts.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various esters, amides.

Scientific Research Applications

Medicinal Applications

1. Antibacterial and Antiviral Activities
Research indicates that derivatives of quinazoline compounds, including methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate, exhibit notable antibacterial and antiviral properties. For instance, studies have demonstrated their efficacy against various strains of bacteria and viruses, highlighting their potential as therapeutic agents in treating infectious diseases .

2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). Research has shown that modifications in the quinazoline structure can enhance cytotoxicity, making it a candidate for further development in cancer therapy .

3. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it shows promise as a human carbonic anhydrase inhibitor, which could be beneficial in conditions requiring modulation of acid-base balance .

Case Studies

StudyFocusFindings
Selvam et al. (2007)Antiviral ActivityIdentified significant antiviral properties against respiratory viruses, suggesting potential for biodefense applications .
El-Azab et al. (2020)Enzyme InhibitionDemonstrated selective inhibition of human carbonic anhydrases IX and XII, indicating therapeutic potential for metabolic disorders .
Komar et al. (2022)Green ChemistryUtilized deep eutectic solvents to enhance the synthesis process of mercaptoquinazoline derivatives, promoting sustainable practices in drug development .

Mechanism of Action

The mechanism of action of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The mercapto group may also play a role in binding to metal ions or forming disulfide bonds with proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues with Modified Side Chains

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Relevance References
This compound C₁₄H₁₆N₂O₃S 292.35 Mercapto group, methyl ester Hypothesized anticancer activity
6-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)hexanamide C₁₄H₁₇N₃O₂S 291.37 Amide replacing methyl ester Enhanced metabolic stability
6-(4-Oxoquinazolin-3(4H)-yl)hexanoic acid C₁₄H₁₆N₂O₃ 260.29 Carboxylic acid replacing mercapto Improved solubility, ionized at pH 7.4
  • Key Observations: The amide derivative (C₁₄H₁₇N₃O₂S) exhibits greater metabolic stability than the methyl ester due to resistance to esterase-mediated hydrolysis .

Quinazolinone Derivatives with Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity References
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulphonamide C₁₄H₁₂N₃O₃S₂ 342.39 Benzenesulphonamide substituent Potent carbonic anhydrase IX/XII inhibition, anticancer
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile C₁₅H₁₀N₃OS 289.33 Nitrile group (-CN) Enhanced target binding via H-bonding
  • Key Observations: The benzenesulphonamide derivative (C₁₄H₁₂N₃O₃S₂) demonstrates superior anticancer activity due to sulphonamide-mediated inhibition of carbonic anhydrase isoforms overexpressed in tumors .

Heterocyclic Analogues with Modified Cores

Compound Name Molecular Formula Molecular Weight Core Structure Key Properties References
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid C₉H₁₃NO₃S₂ 247.33 Thiazolidinone Antimicrobial, lower molecular weight
Methyl hexanoate C₇H₁₄O₂ 130.18 Simple fatty acid ester Solubility/lipophilicity reference
  • Key Observations: Thiazolidinone derivatives (e.g., C₉H₁₃NO₃S₂) prioritize antimicrobial over anticancer activity, likely due to reduced structural complexity compared to quinazolinones . Methyl hexanoate (C₇H₁₄O₂) highlights the role of the ester group in balancing lipophilicity and solubility, a feature critical for the target compound’s bioavailability .

Research Findings and Implications

  • Anticancer Activity: Benzenesulphonamide-bearing quinazolinones (e.g., C₁₄H₁₂N₃O₃S₂) show IC₅₀ values < 10 μM against breast and colon cancer cells, attributed to apoptosis induction and carbonic anhydrase inhibition . The target compound’s methyl ester may enhance tumor penetration but requires validation.
  • Metabolic Stability : Amide analogues (C₁₄H₁₇N₃O₂S) resist hydrolysis better than esters, suggesting a trade-off between stability and permeability .
  • Solubility Challenges : Carboxylic acid derivatives (C₁₄H₁₆N₂O₃) face ionization-related excretion issues, limiting bioavailability despite improved solubility .

Biological Activity

Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate (CAS Number: 848369-55-1) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol
  • Structure : The compound features a quinazoline core with a mercapto group, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through inhibition of key enzymes involved in various metabolic pathways. Notably, it has been studied as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that derivatives of quinazoline, including this compound, have shown promising activity against DHFR:

  • Activity Comparison : Compounds derived from this class have been reported to be 4 to 8 times more active than methotrexate, a well-known DHFR inhibitor used in cancer therapy .

Anticancer Properties

The compound's ability to inhibit DHFR positions it as a potential anticancer agent. Studies have demonstrated that similar quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have been evaluated for their antimicrobial properties. The presence of the mercapto group enhances their interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

CompoundInhibition Constant (K_i)Target Enzyme
Compound 257.8 nMhCA I
Compound 36.4 nMhCA II
Compound 123.1 nMhCA XII

The SAR studies indicate that modifications to the quinazoline scaffold can significantly affect enzyme inhibition potency .

Case Studies

  • In Vitro Studies : A series of in vitro studies have shown that this compound effectively inhibits human carbonic anhydrase isoforms, which are implicated in various diseases such as glaucoma and cancer .
  • Animal Models : Preliminary studies in animal models suggest that compounds from this class can reduce tumor growth and enhance survival rates when used in conjunction with standard chemotherapy agents.

Q & A

Q. What are the recommended synthetic routes for methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate, and how can reaction yields be optimized?

A common approach involves the acylation of quinazolinone precursors with functionalized acid chlorides or thiol-containing intermediates. For example, derivatives of 4(3H)-quinazolinone can be synthesized by reacting potassium salts (e.g., potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate) with acid chlorides in dioxane under controlled heating (60–80°C). Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of quinazolinone precursor to acid chloride) and stepwise addition of reagents to minimize side reactions . Alternative methods, such as coupling 2-amino-4,5-dimethylbenzoic acid with isothiocyanato-sulfonamide derivatives, have achieved ~68% yields under reflux conditions in DMSO, with purification via recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are essential for verifying the mercapto (-SH) and oxoquinazolinone moieties. For example, the SH proton typically appears as a singlet at δ ~13.17 ppm (DMSO-d6), while aromatic protons resonate between δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative mode can confirm the molecular ion peak (e.g., m/z 360.0 [M−H]+^+ for analogous sulfonamide derivatives) .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C, H, N, and S content indicate impurities .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound’s thiol group and potential toxicity (Category 4 acute toxicity via oral/dermal/inhalation routes) mandate:

  • Use of fume hoods (EN 166/EU standards) and PPE (nitrile gloves, lab coats).
  • Immediate decontamination of spills with 10% sodium bicarbonate solution.
  • Storage in airtight containers under nitrogen to prevent oxidation of the mercapto group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

Contradictions often arise from solvent effects, tautomerism, or residual impurities. For example:

  • Solvent Interactions : DMSO-d6 can cause peak broadening for -SH protons; verify with deuterated chloroform or methanol.
  • Tautomeric Forms : The 4-oxoquinazolinone moiety may exhibit keto-enol tautomerism, leading to split peaks. DFT calculations or variable-temperature NMR can clarify this .
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. A purity threshold of ≥95% is recommended for pharmacological studies .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological assays?

  • Prodrug Design : Esterification of the hexanoate moiety (e.g., replacing methyl with PEGylated groups) enhances aqueous solubility.
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm diameter) to improve cellular uptake.
  • In Silico Modeling : Predict logP and pKa values using tools like MarvinSuite to guide structural modifications .

Q. How can the compound’s anticancer activity be rigorously evaluated, and what controls are essential?

  • MTT Assay : Test against cancer cell lines (e.g., MDA-MB-231) with 48–72 hr exposure. Include cisplatin as a positive control and DMSO vehicle controls to normalize results.
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays.
  • Selectivity Index : Compare IC50 values in cancerous vs. non-cancerous cells (e.g., HEK-293) to assess toxicity .

Methodological Challenges and Contradictions

Q. How can researchers address inconsistencies in reported synthetic yields for quinazolinone derivatives?

Discrepancies (e.g., 68% vs. 79% yields) often stem from:

  • Reagent Quality : Use freshly distilled dioxane to avoid peroxide formation.
  • Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track progress and terminate reactions at optimal conversion .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., electron-withdrawing groups at the 2-mercapto position) with kinase inhibition.
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., TACE for anticancer activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.